molecular formula C19H17F3N2O2S B2909430 N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide CAS No. 881483-13-2

N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B2909430
CAS No.: 881483-13-2
M. Wt: 394.41
InChI Key: AKMPPPPVCVZJKG-UHFFFAOYSA-N
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Description

The compound N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide belongs to a class of benzothiazine derivatives characterized by a 1,4-benzothiazin-3-one core fused with an acetamide side chain. The structure includes a trifluoromethyl (-CF₃) group at position 6 of the benzothiazine ring and a 4-methylbenzyl substituent on the acetamide nitrogen. These features contribute to its physicochemical properties, such as enhanced metabolic stability (due to the electron-withdrawing -CF₃ group) and modulated lipophilicity (from the 4-methylbenzyl moiety) .

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-oxo-6-(trifluoromethyl)-4H-1,4-benzothiazin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O2S/c1-11-2-4-12(5-3-11)10-23-17(25)9-16-18(26)24-14-8-13(19(20,21)22)6-7-15(14)27-16/h2-8,16H,9-10H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMPPPPVCVZJKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CC2C(=O)NC3=C(S2)C=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylbenzyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide (CAS Number: 881483-13-2) is a compound of interest due to its potential biological activities, particularly in anticancer research. This article synthesizes various findings regarding its biological activity, including its effects on cancer cell lines and possible mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C19H17F3N2O2SC_{19}H_{17}F_3N_2O_2S, with a molecular weight of 394.4 g/mol. Its structure includes a benzothiazine moiety, which is often associated with various pharmacological activities.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies regarding its antiproliferative effects against different cancer cell lines:

Cell Line IC50 Value (µM) Reference
Panc-10.066
BxPC-30.051
WI38 (normal fibroblasts)0.36

The compound demonstrated significant antiproliferative activity against pancreatic cancer cell lines Panc-1 and BxPC-3, with IC50 values indicating potent cytotoxicity. Notably, it exhibited lower toxicity towards normal human lung fibroblasts (WI38), suggesting a degree of selectivity for cancerous cells.

The proposed mechanism of action for this compound involves DNA intercalation , a common pathway for many anticancer agents. The flat structural configuration of the benzothiazine system facilitates this interaction, enhancing the compound's ability to disrupt DNA function in cancer cells .

Case Studies

  • Study on Antiproliferative Activity
    • A detailed investigation into the antiproliferative effects of the compound was conducted using three pancreatic cancer cell lines: Panc-1, AsPC-1, and BxPC-3. The study revealed that extending exposure time to the compound increased its anticancer potency compared to standard chemotherapeutics like doxorubicin and gemcitabine .
  • Structure-Activity Relationship Analysis
    • Research focused on modifying the benzothiazine structure to optimize biological activity has shown that specific substitutions can enhance anticancer properties while maintaining selectivity towards cancer cells over normal cells .

Comparison with Similar Compounds

The following table summarizes key structural analogs and their properties:

Compound Name & Substituent Molecular Formula Molecular Weight (g/mol) Key Features & Properties References
N-(4-methylbenzyl) (Target Compound) C₁₉H₁₇F₃N₂O₂S ~406.41 4-methylbenzyl enhances lipophilicity; -CF₃ improves metabolic stability. Inferred
N-(4-nitrophenyl) () C₁₇H₁₂F₃N₃O₄S 411.35 Polar nitro group reduces solubility; higher reactivity.
N-(2-butoxyphenyl) () C₂₁H₂₁F₃N₂O₃S 438.46 Butoxy group increases hydrophobicity; pKa = 11.80.
N-(4-chlorophenyl) () C₁₆H₁₃ClN₂O₂S 332.80 Chlorine substituent enhances halogen bonding; lower molecular weight.
N-(3-chloro-4-methoxyphenyl) () C₁₈H₁₄ClF₃N₂O₃S 430.80 Methoxy group improves solubility; chloro enhances binding affinity.
N-hydroxy () C₁₁H₁₀N₂O₃S 266.27 Hydroxyl group increases polarity; potential for hydrogen bonding.

Structural and Functional Insights

Core Benzothiazine-Acetamide Backbone

All compounds share the 3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl acetamide scaffold, which is critical for interactions with biological targets (e.g., enzymes or receptors). The trifluoromethyl group at position 6 is conserved in the target compound and analogs from , and 17, contributing to:

  • Electron-withdrawing effects , stabilizing the thiazine ring.
  • Enhanced lipophilicity , improving membrane permeability .
Substituent Effects on Properties
  • Nitro Group (): Increases polarity, reducing solubility in nonpolar environments but enhancing electrostatic interactions in binding pockets .
  • Butoxyphenyl (): The butoxy chain extends hydrophobicity, which may prolong half-life but reduce aqueous solubility .
  • Chlorophenyl (): Chlorine atoms participate in halogen bonding, improving target affinity; however, they may introduce toxicity risks .
Physicochemical Trends
  • Solubility: Nitro- and hydroxy-substituted analogs () exhibit lower logP values compared to methylbenzyl or butoxyphenyl derivatives.
  • pKa: The butoxyphenyl variant () has a pKa of 11.80, suggesting moderate basicity, whereas chlorophenyl derivatives () are more neutral .

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